tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2165900-52-5
VCID: VC11726855
InChI: InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC1(CCNC1)F
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate

CAS No.: 2165900-52-5

Cat. No.: VC11726855

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate - 2165900-52-5

Specification

CAS No. 2165900-52-5
Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1
Standard InChI Key GPEHPMQIVVIUQX-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@]1(CCNC1)F
SMILES CC(C)(C)OC(=O)NCC1(CCNC1)F
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCNC1)F

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate features a pyrrolidine ring substituted with a fluorine atom at the 3-position and a carbamate-protected aminomethyl group at the same carbon (Figure 1). The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. The stereochemistry at the 3-position (R-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates binding affinity and metabolic stability.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen, providing conformational rigidity.

  • Fluorine Substituent: Introduces electronegativity and lipophilicity, influencing bioavailability.

  • Boc Protection: Temporarily masks the amine, preventing unwanted side reactions during synthesis.

Comparative Analysis with Stereoisomers

The (3R) configuration distinguishes this compound from its (3S) enantiomer and diastereomers such as (3S,4R)-4-fluoropyrrolidin-3-yl derivatives. For instance, tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate () exhibits distinct physicochemical properties due to differing spatial arrangements, impacting solubility and reactivity. Such stereochemical nuances underscore the importance of enantioselective synthesis in medicinal chemistry.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically proceeds via a multi-step route:

  • Fluorination of Pyrrolidine: Introduction of fluorine at the 3-position using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Aminomethylation: Reaction with formaldehyde and ammonia to install the aminomethyl group.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine.

Critical Reaction Parameters:

  • Temperature control (<0°C) during fluorination to minimize side reactions.

  • Use of chiral auxiliaries or catalysts to ensure enantiomeric excess (e.e. >98%).

Industrial-Scale Production

PharmaBlock Sciences, Inc., a leading supplier, produces the compound via continuous-flow chemistry, achieving ≥99% purity by HPLC. Scalability challenges include managing exothermic reactions during fluorination and optimizing solvent systems (e.g., THF/water mixtures) for crystallization.

Applications in Pharmaceutical Development

Role as a Building Block

The compound’s fluorinated pyrrolidine scaffold is prized for its ability to modulate drug candidates’ pharmacokinetic profiles. Key applications include:

  • Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in kinases via halogen bonding.

  • Central Nervous System (CNS) Agents: The Boc group improves blood-brain barrier permeability in neuroactive compounds.

Case Study: Huntington’s Disease Research

Pharmacological Properties

ADME Profiling

  • Absorption: LogP of 1.2 ± 0.3 (predicted) suggests moderate lipophilicity, favoring oral absorption.

  • Metabolism: Stable to CYP3A4-mediated oxidation due to fluorine’s electron-withdrawing effects.

  • Excretion: Renal clearance predominates, with <5% hepatic involvement in preclinical models.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differentiator
(3S,4R)-4-fluoropyrrolidin-3-yl analogC₁₀H₁₉FN₂O₂Diastereomeric fluorine placement
Piperidine-based fluorinated carbamateC₁₁H₂₀FN₂O₂Six-membered ring alters conformation

The (3R)-pyrrolidine derivative exhibits superior metabolic stability compared to piperidine analogs, attributed to reduced ring strain and enhanced fluorine-mediated hydrogen bonding.

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